molecular formula C21H17N7S B2487231 ({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile CAS No. 896798-19-9

({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile

Cat. No. B2487231
M. Wt: 399.48
InChI Key: SPRAFOJFAGXPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives involves multi-component, one-pot reactions, utilizing various amine sources with dimedone and different aldehydes. Sulfamic acid has been reported as a green catalyst in acetonitrile under heating conditions, which underscores an efficient and environmentally friendly approach to synthesizing such compounds (Heravi, Derikvand, & Ranjbar, 2010). Additionally, acetic acid serves as a reaction medium, allowing for catalyst-free synthesis, thus offering a simpler, cost-effective, and less harmful method (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015).

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

  • The compound has been used in the synthesis of various heterocyclic derivatives. For example, it has been involved in creating 1,3-thiazole, 1,3,4-thiadiazole, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives. These derivatives have shown moderate antibacterial and antifungal effects against specific species (Hamdy et al., 2007).

Development of Novel Heterocyclic Systems

  • The compound has been used to create novel heterocyclic systems. For instance, derivatives of benzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline, a new heterocyclic system, were synthesized using this compound (Lipunova et al., 1996).

Antimicrobial Activities

  • Some derivatives synthesized using this compound have demonstrated significant antimicrobial activity. For instance, novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters showed promising antimicrobial effects against organisms like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Antipenko et al., 2009).

Potential Anti-inflammatory Agents

  • Derivatives of this compound have been studied as potential anti-inflammatory agents. For example, synthesis methods for [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, which could act as anti-inflammatory agents, have been developed (Красовська, 2022).

Other Pharmacological Activities

  • Additionally, synthesized compounds involving this chemical structure have been evaluated for various pharmacological activities, including anti-tubercular and antimicrobial activities. These compounds have shown promising results against specific bacterial strains and diseases (Maste et al., 2011).

properties

IUPAC Name

2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7S/c1-14-23-17-8-4-5-9-18(17)27(14)12-10-19-25-20-15-6-2-3-7-16(15)24-21(28(20)26-19)29-13-11-22/h2-9H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRAFOJFAGXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[2-(2-Methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile

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